![molecular formula C14H17NO4S B13193306 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is an organic compound with the molecular formula C14H17NO4S It is a derivative of thiolane, a sulfur-containing heterocycle, and features a benzyloxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, typically using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Palladium on carbon (Pd/C) is used for hydrogenolysis of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino derivatives.
科学的研究の応用
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring sulfur-containing heterocycles.
作用機序
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes that have active sites capable of binding sulfur-containing molecules.
Pathways Involved: It may inhibit or modify the activity of enzymes involved in sulfur metabolism or other biochemical pathways.
類似化合物との比較
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the thiolane ring.
Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate: Contains a phenyl group instead of a thiolane ring.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid is unique due to the presence of the thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring sulfur-containing heterocycles.
特性
分子式 |
C14H17NO4S |
|---|---|
分子量 |
295.36 g/mol |
IUPAC名 |
2-methyl-3-(phenylmethoxycarbonylamino)thiolane-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4S/c1-10-14(12(16)17,7-8-20-10)15-13(18)19-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,18)(H,16,17) |
InChIキー |
MRCZOSQIMSAGLM-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


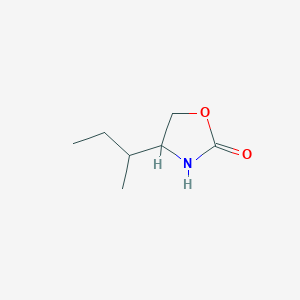

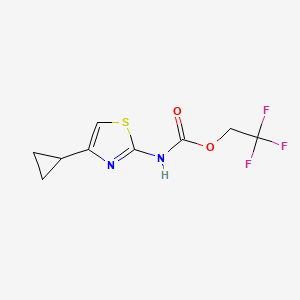
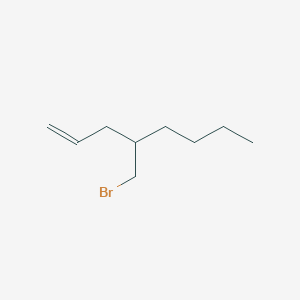
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)


![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193258.png)
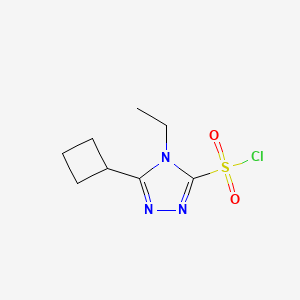

![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)

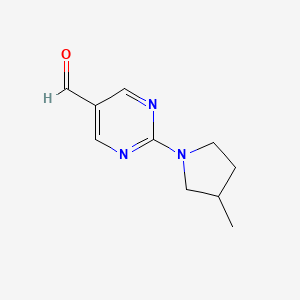
![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
